Cas no 460748-84-9 (tert-butyl (2S)-2-(fluoromethyl)pyrrolidine-1-carboxylate)

Tert-butyl (2S)-2-(fluoromethyl)pyrrolidine-1-carboxylate is a chiral pyrrolidine derivative featuring a fluoromethyl group at the 2-position and a Boc-protected amine. This compound is valuable in organic synthesis and medicinal chemistry as a versatile building block for the preparation of fluorinated bioactive molecules. The tert-butyloxycarbonyl (Boc) group provides stability and facilitates selective deprotection under mild acidic conditions, while the fluoromethyl moiety enhances metabolic stability and binding affinity in target compounds. Its stereochemical purity (S-configuration) makes it particularly useful for asymmetric synthesis. The compound is commonly employed in the development of pharmaceuticals, agrochemicals, and other fine chemicals requiring fluorinated chiral intermediates.
tert-butyl (2S)-2-(fluoromethyl)pyrrolidine-1-carboxylate structure
460748-84-9 structure
Product Name:tert-butyl (2S)-2-(fluoromethyl)pyrrolidine-1-carboxylate
CAS No:460748-84-9
MF:C10H18FNO2
MW:203.253826618195
MDL:MFCD25977195
CID:829428
PubChem ID:86586409
Update Time:2025-11-02

tert-butyl (2S)-2-(fluoromethyl)pyrrolidine-1-carboxylate Chemical and Physical Properties

Names and Identifiers

    • (S)-tert-butyl 2-(fluoromethyl)pyrrolidine-1-carboxylate
    • 2-Methyl-2-propanyl (2S)-2-(fluoromethyl)-1-pyrrolidinecarboxylat e
    • (S)-TERT-BUTYL 2-(CYANOMETHYL)PYRROLIDINE-1-CARBOXYLATE
    • 2S-Cyanomethyl-pyrrolidine-1-carboxylic acid tert-butyl ester
    • AG-D-83761
    • AK101254
    • CTK4C3009
    • KB-211986
    • N-BOC-(2S)-2-cyanomethyl
    • N-BOC-(2S)-PYRR(2-CHCN)
    • N-Boc-2R-cyanomethyl pyrrolidine
    • PB33661
    • SureCN86230
    • tert-butyl (2S)-2-(fluoromethyl)pyrrolidine-1-carboxylate
    • tert-butyl (S)-2-cyanomethylpyrrolidine-1-carboxylate
    • MFCD25977195
    • DB-344963
    • CS-D0242
    • F51870
    • SCHEMBL19942939
    • EN300-8755599
    • (S)-tert-Butyl2-(fluoromethyl)pyrrolidine-1-carboxylate
    • 460748-84-9
    • tert-butyl (2S)-2-(fluoromethyl)-1-pyrrolidinecarboxylate
    • CFAOXBZSEABMKT-QMMMGPOBSA-N
    • MDL: MFCD25977195
    • Inchi: 1S/C10H18FNO2/c1-10(2,3)14-9(13)12-6-4-5-8(12)7-11/h8H,4-7H2,1-3H3/t8-/m0/s1
    • InChI Key: CFAOXBZSEABMKT-QMMMGPOBSA-N
    • SMILES: FC[C@@H]1CCCN1C(=O)OC(C)(C)C

Computed Properties

  • Exact Mass: 203.13215698g/mol
  • Monoisotopic Mass: 203.13215698g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 4
  • Complexity: 213
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2
  • Topological Polar Surface Area: 29.5Ų

Experimental Properties

  • Density: 1.1±0.1 g/cm3
  • Boiling Point: 253.3±5.0 °C at 760 mmHg
  • Flash Point: 107.0±17.6 °C
  • Vapor Pressure: 0.0±0.5 mmHg at 25°C

tert-butyl (2S)-2-(fluoromethyl)pyrrolidine-1-carboxylate Security Information

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Additional information on tert-butyl (2S)-2-(fluoromethyl)pyrrolidine-1-carboxylate

Comprehensive Guide to tert-butyl (2S)-2-(fluoromethyl)pyrrolidine-1-carboxylate (CAS No. 460748-84-9)

tert-butyl (2S)-2-(fluoromethyl)pyrrolidine-1-carboxylate (CAS No. 460748-84-9) is a highly specialized chiral building block widely used in pharmaceutical synthesis and organic chemistry research. This compound belongs to the class of pyrrolidine derivatives, featuring a fluoromethyl group at the 2-position and a tert-butoxycarbonyl (Boc) protecting group. Its unique structural characteristics make it particularly valuable for the development of bioactive molecules and drug candidates.

The growing demand for fluorinated compounds in medicinal chemistry has significantly increased interest in tert-butyl (2S)-2-(fluoromethyl)pyrrolidine-1-carboxylate. Researchers are particularly focused on its applications in creating chiral drugs and enzyme inhibitors, as the introduction of fluorine atoms can dramatically alter a molecule's biological activity and metabolic stability. Recent studies suggest this compound may play a crucial role in developing treatments for neurological disorders and metabolic diseases.

From a chemical perspective, 460748-84-9 demonstrates excellent stability under various reaction conditions while maintaining its chiral integrity. The Boc protecting group can be selectively removed under mild acidic conditions, making it ideal for multi-step synthetic routes. Many pharmaceutical companies are exploring its potential as a precursor for protease inhibitors and GPCR-targeting compounds, especially in the context of recent breakthroughs in targeted therapies.

The synthesis of tert-butyl (2S)-2-(fluoromethyl)pyrrolidine-1-carboxylate typically involves asymmetric hydrogenation or enzymatic resolution techniques to achieve high enantiomeric purity. Current market trends show increasing demand for such high-purity chiral intermediates, particularly from contract research organizations and academic laboratories working on structure-activity relationship (SAR) studies. The compound's versatility allows for diverse functionalization, enabling medicinal chemists to explore novel drug scaffolds.

In analytical applications, 460748-84-9 serves as an important reference standard for chromatographic method development. Its well-defined structure and purity make it suitable for HPLC calibration and mass spectrometry studies. Recent publications have highlighted its utility in developing analytical protocols for similar N-protected pyrrolidine derivatives, especially in quality control processes for pharmaceutical manufacturing.

The commercial availability of tert-butyl (2S)-2-(fluoromethyl)pyrrolidine-1-carboxylate has expanded significantly in recent years, with multiple suppliers offering various packaging options from milligram to kilogram quantities. Pricing trends reflect the compound's specialized nature and the complexity of its synthesis, particularly for batches with >99% enantiomeric excess. Industry analysts project steady growth in demand as more research focuses on fluorine-containing drug candidates and chiral therapeutics.

Storage and handling of CAS 460748-84-9 require standard precautions for organic compounds. The material is typically stable at room temperature when protected from moisture and light, though many users prefer storage under inert atmosphere for long-term preservation. Proper documentation and chain-of-custody procedures are essential for research applications requiring GMP-compliant intermediates or clinical trial materials.

Future research directions for tert-butyl (2S)-2-(fluoromethyl)pyrrolidine-1-carboxylate include exploration of its derivatives in bioconjugation chemistry and prodrug development. The compound's structural features make it attractive for creating targeted drug delivery systems, particularly in oncology and CNS drug discovery. Emerging synthetic methodologies may further enhance its accessibility and reduce production costs for large-scale applications.

For researchers considering 460748-84-9 for their projects, thorough literature review of recent applications is recommended. Patent databases reveal growing intellectual property activity surrounding similar fluorinated pyrrolidine compounds, particularly in areas of kinase inhibition and receptor modulation. The compound's versatility continues to make it a valuable tool in modern medicinal chemistry and drug discovery workflows.

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